Carbamic acid, (2,4-dichlorophenyl)-, 1H-pyrazol-4-ylmethyl ester
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Overview
Description
Carbamic acid, (2,4-dichlorophenyl)-, 1H-pyrazol-4-ylmethyl ester is a chemical compound known for its unique structure and properties It is characterized by the presence of a carbamic acid moiety attached to a 2,4-dichlorophenyl group and a 1H-pyrazol-4-ylmethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2,4-dichlorophenyl)-, 1H-pyrazol-4-ylmethyl ester typically involves the reaction of 2,4-dichlorophenyl isocyanate with 1H-pyrazol-4-ylmethanol. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the ester bond. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production demands, ensuring consistency and quality of the product. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (2,4-dichlorophenyl)-, 1H-pyrazol-4-ylmethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
Carbamic acid, (2,4-dichlorophenyl)-, 1H-pyrazol-4-ylmethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of carbamic acid, (2,4-dichlorophenyl)-, 1H-pyrazol-4-ylmethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (2,4-dichlorophenyl)-, 1H-pyrazol-3-ylmethyl ester
- Carbamic acid, (2,4-dichlorophenyl)-, 1H-pyrazol-5-ylmethyl ester
Uniqueness
Carbamic acid, (2,4-dichlorophenyl)-, 1H-pyrazol-4-ylmethyl ester is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The position of the ester group on the pyrazole ring can significantly influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
62775-11-5 |
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Molecular Formula |
C11H9Cl2N3O2 |
Molecular Weight |
286.11 g/mol |
IUPAC Name |
1H-pyrazol-4-ylmethyl N-(2,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C11H9Cl2N3O2/c12-8-1-2-10(9(13)3-8)16-11(17)18-6-7-4-14-15-5-7/h1-5H,6H2,(H,14,15)(H,16,17) |
InChI Key |
SLZMFKBFJLCMOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)OCC2=CNN=C2 |
Origin of Product |
United States |
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